

Estriol-d3 (CAS: 79037-36-8): A Technical Guide for Analytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Estriol-d3** (CAS: 79037-36-8), a deuterated analog of the estrogenic metabolite estriol. Primarily utilized as an internal standard in analytical chemistry, **Estriol-d3** is crucial for the accurate quantification of estriol in various biological matrices. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the typical analytical workflow.

Core Compound Properties

Estriol-d3 is a synthetic, stable isotope-labeled version of estriol, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) than its endogenous counterpart, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for its use as an internal standard in mass spectrometry-based assays, as it behaves similarly to the analyte during sample preparation and chromatographic separation, but is distinguishable by the mass spectrometer.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for **Estriol-d3**.



Identifier	Value	Source
CAS Number	79037-36-8	[1][2][3][4]
Molecular Formula	C18H21D3O3	[1][2][4]
Molecular Weight	291.40 g/mol	[1][2][4]
IUPAC Name	(8R,9S,13S,14S,16R,17R)-2,4, 17-trideuterio-13-methyl- 7,8,9,11,12,14,15,16- octahydro-6H- cyclopenta[a]phenanthrene- 3,16,17-triol	[1]
Synonyms	$(16\alpha,17\beta)$ -Estra-1,3,5[5]-triene-3,16,17-triol-d3, Acifemine-d3, Ovestin-d3	[2][3][4]
Unlabeled CAS	50-27-1	[1]
Property	Value	Source
Physical State	Solid	
Color	White to off-white	
Melting Point	280 - 282 °C (536 - 540 °F)	
Purity	>95% (HPLC)	[1]
Storage Temperature	+4°C	[1]
log Pow (Octanol/Water)	2.45	

Safety Information: **Estriol-d3** should be handled with care in a laboratory setting. It is suspected of causing cancer and may damage fertility or the unborn child.[6] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6][7][8]



Application in Bioanalytical Methods

The primary application of **Estriol-d3** is as an internal standard for the quantitative analysis of estriol in biological samples, such as plasma and serum, using LC-MS/MS.[9] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision.[10]

Experimental Protocol: Quantification of Estriol in Human Plasma using Estriol-d3 Internal Standard by LC-MS/MS

This protocol is a generalized methodology based on established procedures for the analysis of estrogens in biological fluids.[9][11][12]

- 1. Materials and Reagents:
- Estriol (analyte) and Estriol-d3 (internal standard) reference materials[11]
- HPLC-grade methanol, acetonitrile, and water[12]
- Formic acid (LC-MS grade)[9]
- Drug-free human plasma (for calibration standards and quality controls)[10]
- Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., diethyl ether/hexane)[9]
- 2. Preparation of Standard and Quality Control (QC) Samples:
- Stock Solutions: Prepare individual stock solutions of Estriol and Estriol-d3 in methanol at a concentration of 1 mg/mL.[12]
- Working Solutions: Prepare serial dilutions of the Estriol stock solution with a suitable solvent (e.g., methanol/water) to create working solutions for calibration standards.[12] Prepare separate working solutions for QC samples at low, medium, and high concentrations.[12]



 Internal Standard Spiking Solution: Prepare a working solution of Estriol-d3 at a fixed concentration. The optimal concentration should be determined during method development.
 [10]

3. Sample Preparation:

- To a 100 μL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 25 μL) of the Estriol-d3 internal standard working solution.[10]
- Protein Precipitation (alternative to LLE/SPE): Add 300 μL of cold acetonitrile to precipitate plasma proteins. Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the proteins.[10]
- Liquid-Liquid Extraction (LLE): Perform extraction with a mixture of diethyl ether/hexane (70/30, v/v).[9]
- Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a specific volume (e.g., 100 μL) of the mobile phase.[10]
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm) is typically used for separation.[9]
 - Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
 - Flow Rate: A typical flow rate is around 1.2 mL/min.[9]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray ionization (ESI) is commonly used.[11]



- Polarity: Analysis is often performed in negative ion mode.[11]
- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Estriol and Estriol-d3 are monitored.[11]
- 5. Data Analysis and Quantification:
- A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Estriol)
 to the peak area of the internal standard (Estriol-d3) against the nominal concentration of
 the calibration standards.
- The concentration of Estriol in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the use of **Estriol-d3** for bioanalytical quantification.



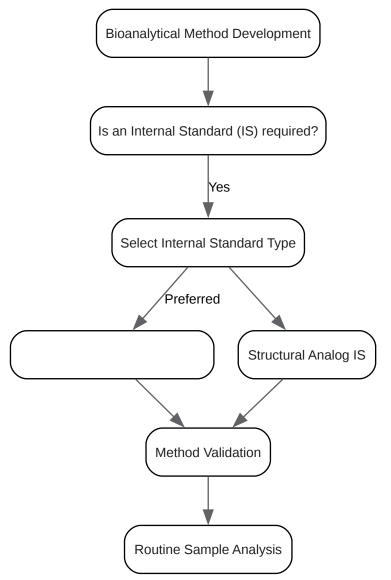


Figure 1: Internal Standard Selection Logic

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Figure 1: Decision pathway for internal standard selection.



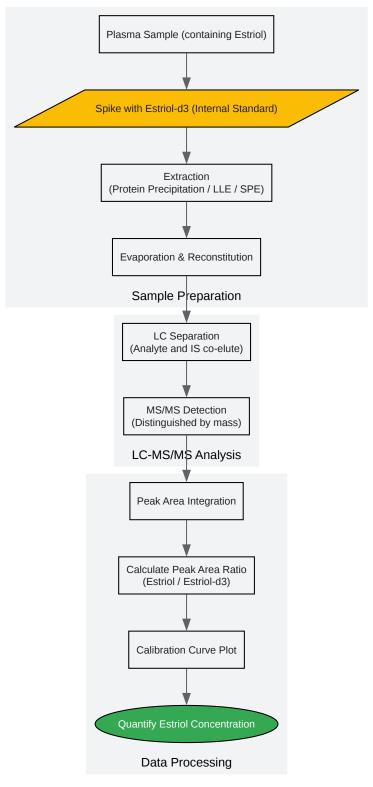


Figure 2: Bioanalytical Workflow Using Estriol-d3

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Figure 2: Workflow for estriol quantification using **Estriol-d3**.



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